3-tert-Butylphenylmagnesium bromide
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Overview
Description
3-tert-Butylphenylmagnesium bromide is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is a class of compounds widely utilized for forming carbon-carbon bonds. The molecular formula of this compound is C10H13BrMg, and it has a molecular weight of 237.4217 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-tert-Butylphenylmagnesium bromide can be synthesized through the reaction of 3-tert-butylbromobenzene with magnesium in an anhydrous ether solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring and cooling systems to control the exothermic nature of the reaction. The product is often supplied as a solution in tetrahydrofuran (THF) or other suitable solvents .
Chemical Reactions Analysis
Types of Reactions
3-tert-Butylphenylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can participate in halogen-metal exchange reactions.
Coupling Reactions: It can be used in cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, and esters are common substrates.
Solvents: Anhydrous ether or THF is typically used.
Conditions: Reactions are usually carried out at low temperatures to control the reactivity.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Coupled Products: Formed from cross-coupling reactions.
Scientific Research Applications
3-tert-Butylphenylmagnesium bromide is used in various scientific research applications, including:
Organic Synthesis: It is a valuable reagent for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceutical Research: It is used in the synthesis of intermediates for drug development.
Material Science: It is employed in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-tert-Butylphenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium bromide acts as a Lewis acid, stabilizing the transition state and facilitating the reaction .
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: Similar in structure but lacks the tert-butyl group.
tert-Butylmagnesium Bromide: Similar but lacks the phenyl group.
Other Grignard Reagents: Such as methylmagnesium bromide and ethylmagnesium bromide.
Uniqueness
3-tert-Butylphenylmagnesium bromide is unique due to the presence of both the tert-butyl and phenyl groups, which provide steric hindrance and influence the reactivity and selectivity of the compound in various reactions .
Properties
IUPAC Name |
magnesium;tert-butylbenzene;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13.BrH.Mg/c1-10(2,3)9-7-5-4-6-8-9;;/h4-5,7-8H,1-3H3;1H;/q-1;;+2/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWUAUAZIODHRU-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C[C-]=C1.[Mg+2].[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrMg |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.42 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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